molecular formula C20H19FN6O B10955350 N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10955350
M. Wt: 378.4 g/mol
InChI Key: KGMYJMYKUNHIDH-UHFFFAOYSA-N
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Description

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms and the pyrazole ring structure contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves several key steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-5-fluoronicotinic acid.

    Hydrazinolysis and Intramolecular Substitution: This step involves the conversion of 2-chloro-5-fluoronicotinic acid to 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol through hydrazinolysis and intramolecular substitution.

    N-1 Benzylation: The next step is the N-1 benzylation of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol to obtain 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol.

    Cyanation: Finally, the compound undergoes Pd-catalyzed cyanation to form the desired product

Chemical Reactions Analysis

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other pyrazolo[3,4-b]pyridine derivatives:

The unique combination of fluorine atoms and the pyrazole ring structure in this compound contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C20H19FN6O

Molecular Weight

378.4 g/mol

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H19FN6O/c1-12-8-16(18-13(2)25-26(3)19(18)23-12)20(28)24-15-9-22-27(11-15)10-14-6-4-5-7-17(14)21/h4-9,11H,10H2,1-3H3,(H,24,28)

InChI Key

KGMYJMYKUNHIDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CN(N=C3)CC4=CC=CC=C4F

Origin of Product

United States

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